Product packaging for Spirostan-3,6-diol(Cat. No.:)

Spirostan-3,6-diol

Cat. No.: B1227596
M. Wt: 432.6 g/mol
InChI Key: PZNPHSFXILSZTM-PFDNCDRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirostan-3,6-diol is a steroidal sapogenin of significant interest in medicinal chemistry and phytochemical research. This compound, with the molecular formula C27H44O4 and a molecular weight of 432.65 g/mol, serves as a key intermediate and core structure for the synthesis of more complex spirostan-type derivatives . It is part of a class of compounds known for a wide range of reported biological activities, primarily investigated for their potential as anticancer agents . Research indicates that spirostan derivatives can be designed to target specific pathways; for instance, computational studies suggest that some related spirostan saponins exhibit strong binding affinity to the PI3K-alpha protein, a key target in oncology, and can induce apoptosis in cancer cells . Furthermore, spirostan cores are frequently functionalized, for example, by introducing 1,2,3-triazole moieties at the C-6 position, to create novel compounds with enhanced cytotoxic activity against various human cancer cell lines, including glioblastoma, neuroblastoma, and breast cancer . This compound and its analogs are naturally occurring in plants such as various Solanum species . The compound is for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for use in diagnostics, therapeutics, or consumption by humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O4 B1227596 Spirostan-3,6-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol

InChI

InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25-,26+,27?/m1/s1

InChI Key

PZNPHSFXILSZTM-PFDNCDRMSA-N

Isomeric SMILES

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1

Synonyms

5 beta-spirostane-3 beta,6 alpha-diol
ruizgenin
ruizgenin, (3beta,5alpha,6alpha,25R)-isomer
ruizgenin, (3beta,5alpha,6alpha,25S)-isomer
ruizgenin, (3beta,5alpha,6beta,25R)-isome

Origin of Product

United States

Modification of the Sterol Skeleton:cholesterol Serves As the Direct Precursor for the Spirostanol Backbone. the Transformation of Cholesterol into Spirostan 3,6 Diol Involves a Series of Hydroxylation Reactions Catalyzed by Cytochrome P450 Monooxygenases Cyp450s .nih.govwhile the Exact Sequence of All Enzymatic Steps Leading to Spirostan 3,6 Diol is Not Fully Elucidated, the Key Modifications Include:

Enzymological Characterization and Genetic Regulation of this compound Biogenesis

The biosynthesis of this compound is orchestrated by a suite of enzymes, with cytochrome P450s and UDP-glycosyltransferases (UGTs) playing pivotal roles. The expression of the genes encoding these enzymes is tightly regulated by a network of transcription factors.

Enzymological Characterization:

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial for the hydroxylation and oxidation reactions that modify the cholesterol backbone. nih.gov Specific CYP450 families, such as CYP72A, CYP90B, and CYP94, have been implicated in the biosynthesis of steroidal saponins. While the specific CYP450s responsible for the 3- and 6-hydroxylation of the spirostan (B1235563) skeleton to form this compound have not been definitively characterized in all producing species, studies on related compounds suggest that distinct CYP450s catalyze these specific reactions. The substrate specificity of these enzymes is a key determinant of the final structure of the spirostanol (B12661974).

UDP-Glycosyltransferases (UGTs): In the final steps of saponin (B1150181) biosynthesis, UGTs are responsible for attaching sugar moieties to the aglycone (the non-sugar part, in this case, this compound). This glycosylation step significantly impacts the solubility and biological activity of the final compound. The characterization of these enzymes has shown that they often exhibit specificity for both the sugar donor and the steroidal acceptor.

Genetic Regulation:

The expression of the genes involved in the this compound biosynthetic pathway is controlled by various families of transcription factors, which can act as activators or repressors. These transcription factors respond to developmental cues and environmental stimuli, thereby modulating the production of these secondary metabolites. Key transcription factor families involved in the regulation of steroidal saponin biosynthesis include:

APETALA2/Ethylene Response Factor (AP2/ERF): These transcription factors are known to regulate a wide range of processes in plants, including secondary metabolism.

Basic Helix-Loop-Helix (bHLH): Members of this family have been shown to be involved in the regulation of various metabolic pathways.

MYB (myeloblastosis) domain proteins: This is a large family of transcription factors in plants that play diverse roles in controlling development, metabolism, and responses to stress.

WRKY domain proteins: These transcription factors are primarily associated with plant defense responses, and their involvement in regulating the biosynthesis of defense-related compounds like saponins is well-documented.

The interplay of these transcription factors allows for a fine-tuned regulation of this compound production, ensuring that it is synthesized in the right tissues, at the right developmental stage, and in response to specific environmental challenges.

Chemo-taxonomic and Phylogenetic Significance of this compound Presence

The distribution of this compound and other spirostanol saponins across different plant taxa holds significant value for chemotaxonomy and phylogenetic studies. The presence or absence of specific saponins, as well as variations in their structural diversity, can serve as chemical markers to delineate taxonomic relationships and understand evolutionary pathways.

Chemo-taxonomic Significance:

The occurrence of spirostanol saponins is a characteristic feature of certain monocot families, particularly within the orders Asparagales and Dioscoreales. mdpi.com For example, the presence of specific types of spirostanols can help in the classification and differentiation of species within large and complex genera like Dioscorea and Allium. The structural variations in the aglycone and the attached sugar chains provide a rich source of chemical characters for taxonomic purposes. The presence of a 6-hydroxyl group in this compound, for instance, can be a distinguishing feature for certain plant lineages.

Phylogenetic Significance:

The study of the distribution of spirostanol saponins, in conjunction with molecular phylogenetic data, can provide insights into the evolution of biosynthetic pathways and the diversification of plant lineages. The sporadic distribution of these compounds across different angiosperm families suggests that the biosynthetic pathways for their production may have evolved independently on multiple occasions. Alternatively, the ancestral genes for this pathway may have been present in a common ancestor and subsequently lost in many lineages.

Phylogenetic analyses of the key enzymes involved in spirostanol biosynthesis, such as the CYP450s, can help to trace the evolutionary history of these pathways. Gene duplication and neofunctionalization are thought to be important mechanisms that have led to the evolution of the diverse array of spirostanol structures observed in nature. nih.gov Therefore, the presence of this compound and its structural relatives can be used as a chemical trait to map onto phylogenetic trees, helping to resolve relationships between plant groups and understand the evolutionary processes that have shaped plant chemical diversity.

Advanced Methodologies for Research Scale Isolation and Structural Elucidation

Chromatographic Strategies for Isolation and Purification from Complex Natural Matrices

The isolation of Spirostan-3,6-diol, often occurring as a glycoside in plants like those of the Dioscorea or Yucca genus, is a meticulous process involving extraction followed by sequential chromatographic purification. researchgate.netmdpi.com The initial step typically involves the extraction of the plant material (e.g., rhizomes) with a solvent such as methanol (B129727) or aqueous isopropanol. researchgate.netresearchgate.net

The crude extract, a complex mixture of numerous compounds, is then subjected to a series of chromatographic separations to isolate the target saponins (B1172615). A common and effective strategy involves a combination of different chromatographic modes: yok.gov.trresearchgate.net

Initial Fractionation: The crude extract is often first fractionated using open-column chromatography on silica (B1680970) gel. yok.gov.trcsic.es Elution is performed with a gradient system of increasing polarity, for instance, using solvent mixtures like chloroform-methanol or hexane-ethyl acetate (B1210297), to separate compounds into fractions based on their polarity. mdpi.comcsic.es

Medium-Pressure and High-Pressure Liquid Chromatography (MPLC/HPLC): Fractions containing the spirostanol (B12661974) saponins are further purified using more advanced techniques. Reversed-phase chromatography is frequently employed, using stationary phases like octadecylsilane (B103800) (ODS, C18) or specialized C30 columns, which have shown high efficiency in separating steroidal diastereomers. mdpi.comresearchgate.netnih.govresearchgate.net Mobile phases typically consist of acetonitrile-water or methanol-water systems, sometimes with additives like acetic acid to improve peak shape and resolution. nih.govresearchgate.net

Preparative HPLC (Prep-HPLC): The final step to obtain highly pure compounds often involves preparative high-performance liquid chromatography. mdpi.commdpi.com This technique allows for the isolation of individual saponins, which can then be characterized or, if necessary, hydrolyzed (e.g., via acid hydrolysis) to yield the aglycone, this compound, for separate analysis. researchgate.net

Alternative and complementary techniques such as high-speed counter-current chromatography (HSCCC) and ultra-high performance supercritical fluid chromatography (UHPSFC) are also gaining traction as efficient and green methods for the separation of complex saponin (B1150181) mixtures. mdpi.comresearchgate.net The integration of multiple chromatographic methods is crucial for navigating the chemical complexity of natural extracts to isolate target compounds like this compound in a pure form. researchgate.net

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Characterization (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Once isolated, the definitive structure of this compound and its parent glycosides is determined using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HR-MS): This technique, often coupled with electrospray ionization (ESI), provides the highly accurate mass of the parent ion (e.g., [M+H]⁺ or [M+Na]⁺). mdpi.comcapes.gov.br This measurement is precise enough to determine the elemental composition and establish the molecular formula of the compound, which for this compound is C₂₇H₄₄O₄. mdpi.comnih.gov Tandem MS (MS/MS) experiments further provide fragmentation patterns that help in identifying the aglycone and sequencing the sugar units in saponins. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for complex organic molecules. A suite of 1D and 2D NMR experiments is required for a complete and unambiguous assignment of the structure. researchgate.netmdpi.com

¹H and ¹³C NMR: One-dimensional NMR spectra provide the initial overview of the proton and carbon environments. For spirostanols, characteristic signals include the methyl singlets for H-18 and H-19, and doublets for H-21 and H-27, which are crucial for identifying the steroidal core and the F-ring configuration. researchgate.netmdpi.com

2D NMR Experiments: Two-dimensional techniques are indispensable for piecing together the molecular puzzle.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the individual rings of the steroid nucleus. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, enabling the assignment of carbon resonances. researchgate.netresearchgate.net

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing vital information about the relative stereochemistry and conformation of the molecule, such as the cis or trans fusion of the steroidal rings. researchgate.netresearchgate.net

The following table presents representative NMR data for a this compound derivative, illustrating the type of information obtained from these analyses.

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)Key HMBC Correlations (H to C)
3~71.0~3.5 (m)H-1, H-2, H-4, H-5
6~67.0~4.1 (m)H-4, H-5, H-7, H-8, H-19
18~16.5~0.8 (s)C-12, C-13, C-14, C-17
19~12.5~1.0 (s)C-1, C-5, C-9, C-10
21~14.5~0.9 (d, J=7.0)C-17, C-20, C-22
22~109.5-H-21, H-23, H-26
27~17.0~0.8 (d, J=6.5)C-24, C-25, C-26
Note: Chemical shifts are approximate and can vary based on the specific stereoisomer, solvent, and substitution patterns.

Through the integrated analysis of these spectroscopic data, the complete planar structure and relative stereochemistry of this compound can be confidently established. researchgate.netmdpi.com

Utilization of X-ray Crystallography for Definitive Stereochemical Assignment

While spectroscopic methods are powerful for determining connectivity and relative stereochemistry, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for the determination of the absolute three-dimensional structure of a molecule. veranova.comnih.gov This technique is considered the "gold standard" for stereochemical assignment because it provides a direct visualization of the molecule's atomic arrangement in the solid state. bch.roscribd.com

For a this compound derivative, a successful X-ray crystallographic analysis would yield precise information on:

Absolute Configuration: By using anomalous dispersion, typically from the oxygen atoms or by introducing a heavy atom, the analysis can unambiguously determine the absolute stereochemistry at all chiral centers (e.g., at C-3, C-5, C-6, and the complex stereocenters of the spiroketal F-ring like C-22 and C-25). veranova.comnih.gov This resolves any ambiguity between enantiomers (R vs. S configuration).

Molecular Conformation: The analysis reveals the precise conformation of the fused ring system, including the chair or boat conformations of the cyclohexane (B81311) rings (A, B, C) and the conformation of the tetrahydrofuran (B95107) (E) and tetrahydropyran (B127337) (F) rings of the spiroketal system. nih.gov

Bond Lengths and Angles: It provides exact measurements of all bond lengths and angles, confirming the molecular geometry. veranova.com

The primary challenge for this technique is the necessity of growing a single, diffraction-quality crystal of the compound, which can be difficult for complex natural products like spirostanols that may be isolated in small quantities or exist as non-crystalline solids. mdpi.comnih.gov Despite this potential limitation, when suitable crystals are obtained, SCXRD provides the most definitive and reliable structural proof, serving as an anchor for validating data obtained by other methods. nih.govresearchgate.netnih.govbioscience.fi

Chiroptical Methods (e.g., ECD, ORD) for Absolute Configuration Determination

When single crystals suitable for X-ray crystallography cannot be obtained, chiroptical methods serve as powerful, non-empirical alternatives for determining the absolute configuration of chiral molecules like this compound in solution. nih.govscielo.br These techniques, which include Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), measure the differential interaction of the molecule with circularly polarized light. mdpi.com

The modern application of these methods relies heavily on a comparison between experimental data and quantum chemical calculations. scielo.brmdpi.comresearchgate.net The workflow is as follows:

Experimental Spectrum: The experimental ECD or ORD spectrum of the purified this compound is recorded. The spiroketal chromophore and other functional groups in the molecule give rise to characteristic Cotton effects in the ECD spectrum. mdpi.com

Conformational Search: A computational search for all low-energy conformers of the possible stereoisomers (e.g., the (25R) vs. (25S) isomers) is performed. This is a critical step, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. nih.gov

Quantum Chemical Calculation: Using Time-Dependent Density Functional Theory (TD-DFT), the theoretical ECD/ORD spectra for each possible absolute configuration are calculated. bch.ronih.gov

Comparison and Assignment: The experimental spectrum is then compared to the calculated spectra. A good match between the experimental spectrum and the spectrum calculated for one specific enantiomer (e.g., (3β,5α,6α,25R)-Spirostan-3,6-diol) allows for the unambiguous assignment of the absolute configuration. scielo.brresearchgate.net

This combination of experimental chiroptical spectroscopy and theoretical calculation has become a reliable and widely used tool for the stereochemical elucidation of complex natural products, especially for flexible molecules or when X-ray analysis is not feasible. bch.roscielo.brmdpi.com

Chemical Synthesis and Derivatization Strategies for Research Applications

Total Synthesis Approaches to the Spirostan-3,6-diol Core Structure

The de novo or total synthesis of the complex, polycyclic spirostan (B1235563) skeleton is a formidable challenge in organic chemistry due to the high number of stereocenters and the intricate ring system. Steroidal saponins (B1172615) are typically synthesized in nature through a series of enzymatic oxygenations and glycosylations of a cholesterol backbone. This biosynthetic pathway involves the cyclization of 2,3-oxidosqualene (B107256) to form the initial sterol precursor.

While the total synthesis of many complex steroids has been achieved, such routes are often lengthy, low-yielding, and not practical for generating large quantities of material for further research. For this reason, the literature on the total synthesis specifically of this compound is sparse. Instead, the focus has predominantly been on semi-synthetic approaches that leverage abundant natural precursors. Theoretical total synthesis strategies would likely involve established methodologies for steroid nucleus construction, followed by the stereocontrolled introduction of the C3 and C6 hydroxyl groups and the subsequent formation of the characteristic spiroket

Mechanistic Investigations of Biological Activities in Experimental Models

Elucidation of Molecular Targets and Binding Interactions in Cellular Systems

The specific molecular targets of Spirostan-3,6-diol are still under comprehensive investigation. However, its structural analog, tigogenin (B51453), has been the subject of several molecular docking studies to predict its binding affinities and interactions with various protein targets. These computational analyses provide valuable insights into the potential mechanisms of action for spirostanol (B12661974) compounds.

Molecular docking studies have explored the interaction of tigogenin with several key proteins involved in different pathological conditions. For instance, in the context of antibiotic resistance, tigogenin was docked against BlaZ and MecA, proteins responsible for methicillin (B1676495) resistance in Staphylococcus aureus. The results suggested that tigogenin is likely to exhibit antibacterial activity by binding to the active-serine site of BlaZ. ijfmr.com

Another study focused on aldose reductase (AR), an enzyme implicated in diabetic complications. Molecular docking simulations identified tigogenin as a promising AR inhibitor, with analyses indicating robust binding within the active site of the enzyme. researchgate.net Furthermore, in cancer-related research, tigogenin was investigated as a potential inhibitor of the chemokine receptors CCR5 and CXCR4, which are involved in cancer cell proliferation. Molecular docking results showed that tigogenin exhibited a strong binding affinity for CCR5, suggesting its potential as a CCR5 inhibitor. cmu.ac.th

Derivatives of tigogenin have also been synthesized and evaluated for their interactions with specific receptors. For example, novel conjugates of tigogenin were docked into the active binding sites of the glucocorticoid and estrogen receptors to explore their potential as anticancer and immunomodulatory agents. researchgate.net These in silico studies are instrumental in identifying potential molecular targets and guiding further experimental validation.

Table 1: Predicted Molecular Targets and Binding Interactions of Tigogenin (a structural analog of this compound) from Molecular Docking Studies

Target ProteinBiological ContextPredicted Interaction/ActivityReference
BlaZAntibiotic ResistanceBinding to active-serine site ijfmr.com
Aldose Reductase (AR)Diabetic ComplicationsRobust binding with the enzyme researchgate.net
CCR5CancerPotential inhibitor cmu.ac.th
Glucocorticoid ReceptorCancer, ImmunomodulationBinding to active site researchgate.net
Estrogen ReceptorCancer, ImmunomodulationBinding to active site researchgate.net

Modulation of Intracellular Signaling Pathways and Kinase Cascades

Research into the effects of this compound on intracellular signaling is emerging, with studies on its close structural relative, tigogenin, providing significant leads. These investigations suggest that spirostanol compounds can modulate key signaling pathways involved in cellular processes like inflammation and apoptosis.

In human rheumatoid arthritis fibroblast-like synoviocytes (FLS), both hecogenin (B1673031) and tigogenin were found to induce apoptosis. This effect was associated with the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, while the JNK and ERK pathways were not affected. The pro-apoptotic effect was diminished by a p38 inhibitor, confirming the pathway's role. researchgate.net The study also linked the apoptosis to an overexpression of cyclooxygenase-2 (COX-2) and an overproduction of endogenous prostaglandin (B15479496) E2 (PGE2). researchgate.net

Furthermore, a study on the steroidal saponin (B1150181) RCE-4, which has a spirostan-diol structure, demonstrated that it induces autophagy in cervical cancer cells by dually blocking the PI3K and ERK pathways. spandidos-publications.com While not this compound itself, this finding points to the potential for spirostanol skeletons to interact with and modulate critical kinase cascades like the MAPK/ERK and PI3K/Akt pathways. mdpi.comnih.govnih.gov These pathways are central to cell proliferation, survival, and apoptosis, and their modulation by spirostanol compounds is a key area of interest for their therapeutic potential. mdpi.com

Table 2: Modulation of Intracellular Signaling by Tigogenin and Related Spirostanol Compounds

CompoundCell/Model SystemAffected PathwayObserved EffectReference
TigogeninHuman Rheumatoid Arthritis Synoviocytesp38 MAPKActivation, leading to apoptosis researchgate.netscispace.com
HecogeninHuman Rheumatoid Arthritis Synoviocytesp38 MAPKActivation, leading to apoptosis researchgate.netscispace.com
RCE-4Cervical Cancer CellsPI3K and ERKDual blockade, inducing autophagy spandidos-publications.com

Regulation of Gene Expression and Proteomic Profiles

The influence of this compound and its analogs on gene expression and protein profiles is an area of active research, with studies beginning to shed light on their regulatory roles.

In human rheumatoid arthritis fibroblast-like synoviocytes, treatment with tigogenin and hecogenin led to an overexpression of cyclooxygenase-2 (COX-2). researchgate.net This upregulation at the protein level was a key finding associated with the induction of apoptosis in these cells.

Furthermore, derivatives of tigogenin have been shown to modulate the expression of cytokine genes. researchgate.netnih.gov In THP-1 cells stimulated with lipopolysaccharide (LPS), certain tigogenin conjugates did not induce the expression of pro-inflammatory cytokines but did stimulate the expression of the anti-inflammatory cytokine IL-10. researchgate.netnih.gov This suggests a potential for these compounds to selectively regulate the genetic expression of key immune modulators.

While comprehensive proteomic and transcriptomic profiling specific to this compound is not yet widely available, the methodologies for such analyses are well-established. nanostring.comagresearch.co.nzelifesciences.org Future studies employing these techniques will be crucial for a global understanding of how this compound alters cellular proteomes and transcriptomes to exert its biological effects.

Effects on Cellular Metabolism and Bioenergetic Processes

The impact of this compound on cellular metabolism and bioenergetics is an emerging field of study. Insights can be drawn from research on its metabolite, tigogenin, and other related steroidal saponins (B1172615).

One of the notable effects of tigogenin is its influence on cell differentiation, which is closely linked to metabolic programming. Studies have shown that tigogenin inhibits adipocytic differentiation while promoting osteoblastic differentiation in mouse bone marrow stromal cells. medchemexpress.com This suggests a shift in metabolic pathways, favoring bone formation over fat storage.

Furthermore, research on dioscin, which is metabolized to tigogenin in vivo, has revealed effects on uric acid metabolism. ebi.ac.uk Tigogenin was found to inhibit uric acid re-absorption via the urate transporter 1 (URAT1) and promote uric acid excretion through the ATP-binding cassette subfamily G member 2 (ABCG2). ebi.ac.uk This indicates a direct role in modulating transporter activity, a key aspect of cellular metabolism.

While direct studies on the impact of this compound on core bioenergetic processes like glycolysis and oxidative phosphorylation are limited, the anticancer effects of some steroidal saponins have been linked to the inhibition of these pathways. eurekaselect.com This suggests that spirostanol compounds, in general, may have the potential to interfere with the energy metabolism of cancer cells.

Studies on Cell Cycle Progression and Programmed Cell Death Mechanisms in in vitro Malignancy Models

The effects of this compound and its analogs on cell cycle and apoptosis have been investigated in various cancer cell lines. While some spirostanol compounds show potent activity, the effects can be structure-dependent.

A comparative study on human 1547 osteosarcoma cells evaluated the antiproliferative effects of diosgenin (B1670711), hecogenin, and tigogenin. nih.gov All three compounds exhibited antiproliferative activity. However, only diosgenin induced a significant cell cycle arrest and strong apoptosis, which was correlated with a substantial increase in p53 protein expression. nih.gov Tigogenin and hecogenin did not show the same level of pro-apoptotic activity in this specific cell line. nih.govresearchgate.net

In contrast, in human rheumatoid arthritis fibroblast-like synoviocytes, both tigogenin and hecogenin were effective inducers of apoptosis. researchgate.net This apoptosis was found to be dependent on caspases, as evidenced by the activation of these key executioner proteins of programmed cell death. researchgate.net

Derivatives of tigogenin have also been synthesized to enhance its anticancer properties. For example, an L-serine derivative of tigogenin showed significant antiproliferative activity against MCF-7 breast cancer cells, with an IC50 of 1.5 µM, and induced apoptosis by activating caspase-3/7. researchgate.netnih.gov Similarly, tigogenin neoglycosides have been synthesized and shown to have enhanced antitumor activity against several human cancer cell lines. researchgate.net These findings highlight that while the parent compound may have modest activity, chemical modifications can significantly potentiate its ability to induce cell cycle arrest and apoptosis in malignant cells. researchgate.net

Table 3: Effects of Tigogenin and its Derivatives on Cell Cycle and Apoptosis in In Vitro Models

CompoundCell LineEffect on Cell CycleApoptosis InductionKey MechanismsReference
TigogeninHuman 1547 OsteosarcomaAntiproliferativeWeak- nih.govnih.gov
TigogeninHuman Rheumatoid Arthritis SynoviocytesNot specifiedYesCaspase-dependent, p38 MAPK activation researchgate.net
L-serine derivative of TigogeninMCF-7 (Breast Cancer)AntiproliferativeYesActivation of caspase-3/7 researchgate.netnih.gov
Tigogenin neoglycosidesVarious cancer cell linesAntiproliferativeYes- researchgate.net

Investigation of Immunomodulatory and Anti-Inflammatory Mechanisms in in vitro and ex vivo Preparations

This compound and its related compounds have demonstrated notable immunomodulatory and anti-inflammatory properties in various experimental settings.

In a study using human rheumatoid arthritis fibroblast-like synoviocytes, tigogenin was shown to induce apoptosis, a process that can modulate the inflammatory environment in the arthritic joint. researchgate.net The mechanism involved the activation of the p38 MAPK pathway and the upregulation of COX-2, an enzyme involved in inflammation. researchgate.net

Furthermore, synthetic derivatives of tigogenin have been evaluated for their immunomodulatory effects. researchgate.netnih.gov In an in vitro model using THP-1 cells, specific conjugates of tigogenin did not stimulate the production of pro-inflammatory cytokines after LPS stimulation. Instead, they enhanced the expression of the anti-inflammatory cytokine IL-10, indicating a shift towards an anti-inflammatory profile. researchgate.netnih.gov

The anti-inflammatory potential of plant extracts containing tigogenin has also been demonstrated. An aqueous extract of Agave americana, which contains tigogenin and hecogenin, showed anti-inflammatory effects in a carrageenan-induced edema model. mdpi.com A sapogenin-enriched fraction from this plant, containing these compounds, exhibited even more potent inhibition of edema. mdpi.com Similarly, a hexanic fraction of Agave sisalana, containing hecogenin and tigogenin, displayed anti-inflammatory and analgesic properties in animal models. nih.gov

Role in Intercellular Communication and Cell Adhesion Processes in Model Systems

The role of this compound and its analogs in intercellular communication and cell adhesion is an area that is beginning to be explored, primarily through the lens of their anti-inflammatory and anticancer activities.

The modulation of cytokine expression by tigogenin derivatives is a clear example of influencing intercellular communication. researchgate.netnih.gov By promoting the expression of the anti-inflammatory cytokine IL-10, these compounds can alter the signaling environment and influence the behavior of surrounding immune cells. researchgate.netnih.gov

In the context of cancer, the inhibition of chemokine receptors like CCR5 by tigogenin points to a potential role in disrupting the communication between cancer cells and their microenvironment, which is often mediated by chemokines. cmu.ac.th This could impact processes like cell migration and metastasis.

While direct studies on the effect of this compound on cell adhesion molecules are not prominent, the anti-inflammatory effects of related compounds suggest a potential for such interactions. For instance, the structurally related compound diosgenin has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) in endothelial cells, thereby reducing leukocyte adhesion. researchgate.net Given the structural similarities, it is plausible that spirostanol compounds like this compound could have similar effects on cell adhesion processes, a hypothesis that warrants further investigation.

Mechanistic Studies in Specific Experimental Models (e.g., Plant Growth Regulation, Insect Metamorphosis Bioassays, Neuroprotection in Cell Lines)

The biological activities of this compound and its derivatives have been explored across various experimental models, revealing compound-specific mechanisms of action.

Plant Growth Regulation: Spirostanol derivatives, particularly those analogous to brassinosteroids (BS), have been investigated for their effects on plant growth. Brassinosteroids are steroidal phytohormones crucial for numerous developmental processes. researchgate.net Synthetic analogues of BS, including spirostanic derivatives, have shown potential as plant growth promoters. scielo.brscielo.br

In a radish hypocotyl elongation and cotyledon expansion bioassay, a synthesized derivative, (25R)-2alpha,3alpha-epoxy-5alpha-hydroxyspirostan-6-one, demonstrated significant growth-promoting activity. scielo.brscielo.br Conversely, another derivative, (25R)-2beta-methoxy-3alpha,5alpha-dihydroxyspirostan-6-one, exhibited phytotoxicity at high concentrations. scielo.brscielo.br This suggests that specific structural features, such as the epoxy ring in the A/B ring system, are critical for the growth-promoting mechanism, likely by mimicking the structure of natural brassinosteroids. researchgate.net

Studies on etiolated wheat coleoptile elongation have shown that spirostan-3,6-diols can exhibit stimulatory activity. nih.gov The absence of glycosylation at the C-3 position in spirostan-3,6-diols appears to enhance this stimulatory effect on wheat coleoptiles, indicating that the aglycone structure is a key determinant of this biological activity. nih.gov

Insect Metamorphosis Bioassays: Phytoecdysteroids are plant-derived analogues of insect molting hormones (ecdysteroids) that can disrupt insect metamorphosis. google.com While direct mechanistic studies on this compound in insect metamorphosis bioassays are not extensively detailed in the reviewed literature, the structural similarity of spirostanols to ecdysteroids suggests a potential mechanism of action. google.com These compounds could potentially interfere with ecdysteroid receptors, disrupting the normal signaling cascade that governs molting and metamorphosis in insects.

Neuroprotection in Cell Lines: Spirostanol compounds have demonstrated neuroprotective effects in various in vitro models. mdpi.comresearchgate.net A synthetic analogue, (25R)-5α-spirostan-3,6-one, was found to protect PC12 cells against models of ischemia-related damage. mdpi.comresearchgate.net The mechanism of this protection involves the inhibition of nitric oxide (NO) production and the suppression of the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in stimulated microglia. mdpi.comresearchgate.net This points to an anti-inflammatory and anti-excitotoxic mechanism underlying its neuroprotective potential. The modifications on the A and B rings of the spirostan (B1235563) structure are crucial for this activity. mdpi.comresearchgate.net Other studies have noted that certain spirostanol saponins can exhibit neuroprotective effects against serum deficiency-induced damage in PC12 cells. researchgate.net

Table 1: Mechanistic Effects of this compound and Related Analogues in Experimental Models

Compound/Analogue Experimental Model Observed Effect Postulated Mechanism Reference
(25R)-2α,3α-epoxy-5α-hydroxyspirostan-6-one Radish (Raphanus sativus L.) hypocotyl elongation bioassay Plant growth promotion Mimics natural brassinosteroids scielo.brscielo.br
(25R)-2β,3α,5α-trihydroxyspirostan-6-one Radish (Raphanus sativus L.) hypocotyl elongation bioassay No significant activity - scielo.brscielo.br
(25R)-2β-methoxy-3α,5α-dihydroxyspirostan-6-one Radish (Raphanus sativus L.) hypocotyl elongation bioassay Phytotoxicity at 10⁻⁴ mg mL⁻¹ - scielo.brscielo.br
Spirostan-3,6-diols (aglycones) Etiolated wheat coleoptile elongation Growth stimulation Absence of C-3 glycosylation favors activity nih.gov
(25R)-5α-spirostan-3,6-one PC12 cells (ischemia models), Microglia primary cultures Neuroprotection, Inhibition of NO and IL-1β release Anti-inflammatory and anti-excitotoxic activity mdpi.comresearchgate.net

Comparative Mechanistic Analyses with Related Spirostan Steroids and Saponins

The biological activities of this compound are best understood when compared with other structurally related spirostan steroids and their saponin forms. Key comparators include diosgenin, tigogenin, and sarsasapogenin (B1680783).

Comparison with Diosgenin: Diosgenin, which has a double bond at the C5-C6 position, is a widely studied spirostan steroid. frontiersin.orgmdpi.com Its mechanisms often involve the modulation of signaling pathways like STAT3, mTOR, and MAPK, leading to effects such as apoptosis induction in cancer cells. scielo.brsci-hub.se In contrast, the saturated A/B ring system of this compound leads to different biological activities. For instance, while diosgenin's derivatives have been synthesized to enhance neuroprotective effects, the specific anti-inflammatory mechanism observed with (25R)-5α-spirostan-3,6-one in microglia is a distinct feature related to its saturated and oxidized A/B rings. mdpi.comresearchgate.netscielo.br Furthermore, competitive binding studies have shown that a derivative, 25R-Spirostan-3β, 5α-diol-6-one, does not bind to androgen or estrogen receptors, suggesting a mechanism devoid of direct hormonal activity, a crucial point of differentiation from some steroid precursors. google.com

Comparison with Tigogenin and Sarsasapogenin: Tigogenin is the 5α-epimer of smilagenin, featuring a trans-linkage between the A and B rings, similar to many spirostanols. wikipedia.orgnih.gov Sarsasapogenin is notable for its unusual cis-linkage (5β configuration) between the A and B rings. wikipedia.org This stereochemical difference is biologically significant. For example, in studies on Alzheimer's disease models, the 5β-configuration of sarsasapogenin was crucial for halting the decline in muscarinic acetylcholine (B1216132) receptors, whereas tigogenin (5α-configuration) showed no effect. wikipedia.org This highlights that the stereochemistry of the A/B ring junction is a critical determinant of the mechanism of action. The activity of this compound, which typically possesses a 5α-spirostan structure, would be expected to differ mechanistically from 5β-spirostans like sarsasapogenin.

Influence of Glycosylation (Saponins vs. Aglycones): The presence and structure of sugar moieties attached to the spirostanol core (forming saponins) dramatically alter the mechanism and activity. Generally, the glycoside portions affect solubility and bioavailability, and can be crucial for activity. sci-hub.se For instance, some spirostanol saponins are thought to exert antifungal effects by complexing with sterols in fungal membranes, causing a loss of integrity. nih.gov However, in the context of plant growth regulation, the aglycone form (this compound) showed more potent stimulatory activity than its glycosylated counterparts, suggesting the sugar chain can hinder interaction with the target receptor or site of action in wheat coleoptiles. nih.gov This contrasts with many cytotoxic and anti-inflammatory activities where specific sugar chains are essential for the mechanism. researchgate.netuj.edu.pl

Table 2: Comparative Overview of Related Spirostan Steroids

Compound Key Structural Feature Primary Mechanism/Activity Noted Reference
This compound Saturated A/B rings, diol at C3, C6 Plant growth stimulation (aglycone), Neuroprotection via anti-inflammatory action nih.gov, mdpi.comresearchgate.net
Diosgenin Δ⁵ double bond Modulation of STAT3, mTOR, MAPK pathways; apoptosis induction scielo.brsci-hub.se
Tigogenin 5α-spirostan (trans A/B ring fusion) Often used as a comparator; showed no effect on mAChRs in Alzheimer's models wikipedia.org
Sarsasapogenin 5β-spirostan (cis A/B ring fusion) Specificity for certain biological targets (e.g., mAChRs) due to cis-linkage wikipedia.org
Spirostanol Saponins Glycoside chains attached to the aglycone Varies with sugar moiety; membrane interaction, altered bioavailability nih.govsci-hub.senih.gov

Structure Activity Relationship Sar Studies and Rational Design

Identification of Key Structural Determinants for Specific Biological Effects

The specific arrangement and nature of functional groups on the spirostanol (B12661974) skeleton are critical determinants of biological activity. Research has identified several key structural features that modulate the pharmacological effects of these compounds.

The steroidal aglycone itself is a fundamental contributor to bioactivity, with modifications at various positions significantly altering the compound's effects. For instance, the presence and position of hydroxyl (-OH) groups are paramount. Studies on various spirostanol glycosides have shown that the number and location of these hydroxyl groups can influence cytotoxic and anti-inflammatory activities. nih.govsemanticscholar.org The introduction of an acetate (B1210297) group at the C-6 position has been observed to enhance a compound's lipophilicity, which may improve its interaction with cellular targets and permeability across membranes, leading to greater cytotoxic activity compared to its non-acetylated counterpart. mdpi.com

Structural FeaturePosition(s)Influence on Biological EffectReference Compound ExampleCitation
Hydroxyl Group (-OH)C-3, C-6Essential for various activities; number and location modulate cytotoxicity.Spirostan-3,6-diol nih.gov
Keto Group (=O)C-6Key for brassinosteroid-like (plant growth) activity. Can decrease antitumor activity in some analogs.Laxogenin nih.govpsu.edu
Acetate Group (-OAc)C-6Enhances lipophilicity and cytotoxicity.6-acetyl derivative of ergosta-24(28)-ene-3β,5α,6β-triol mdpi.com
Double BondC-5/C-6Affects overall conformation and bioactivity.Diosgenin (B1670711) mdpi.com

Influence of Stereochemistry and Glycosylation Patterns on Mechanistic Outcomes

The three-dimensional arrangement of atoms (stereochemistry) and the nature of attached sugar moieties (glycosylation) are subtle yet powerful modulators of the biological actions of spirostanols. cambridge.org Even minor changes in stereostructure can lead to significant differences in how these molecules interact with cellular components. cambridge.org

Structural AspectFeatureImpact on Mechanism/ActivityCitation
StereochemistryConfiguration at C-25The (25R) configuration is often crucial for biological activity. ontosight.ai
Ring Fusion (e.g., A/B cis/trans)Determines the overall 3D shape of the steroid nucleus, affecting receptor binding. mdpi.com
GlycosylationType and Number of SugarsInfluences solubility and interaction with biological membranes and targets. Common sugars include glucose, galactose, and rhamnose. nih.gov
Linkage and Branching PatternAffects the overall size and shape of the hydrophilic portion of the molecule, modulating bioactivity. nih.gov
Terminal Sugar StereochemistryCan significantly affect the overall shape and activity of the saponin (B1150181). cambridge.org

Design and Synthesis of this compound Analogues for Enhanced Mechanistic Probing

To better understand the mechanisms of action and to develop compounds with improved therapeutic profiles, chemists design and synthesize analogues of naturally occurring spirostanols. This rational design approach involves targeted structural modifications to probe specific interactions or enhance desired activities.

One common strategy is the modification of the aglycone precursor, diosgenin. scielo.br For example, researchers have synthesized analogues by introducing different amino acid residues at the C-3 position to explore how these changes affect anti-cancer and immunomodulatory properties. scielo.br Another approach involves altering the glycosidic portion of the molecule. Synthesizing analogues with different acyl substituents on an amino sugar attached to the steroid core allows for a systematic study of how these changes impact cytotoxicity against various cancer cell lines. researchgate.net

The development of efficient synthetic methodologies, such as gold(I)-catalyzed glycosylation, has been instrumental in providing access to a panel of natural spirostanol saponins (B1172615) and their designed analogues for in-depth biological evaluation. researchgate.net These synthetic efforts not only confirm the structures of natural products but also provide valuable tools for probing their complex biological functions.

Computational Chemistry Approaches in SAR Elucidation and Molecular Docking

Computational chemistry provides powerful tools to investigate the interactions between spirostanol compounds and their biological targets at a molecular level. Molecular docking, a key computational technique, predicts the preferred orientation of a ligand (the spirostanol) when bound to a receptor, such as a protein or enzyme, to form a stable complex.

These simulations can elucidate the SAR by identifying the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For example, molecular docking studies have been used to analyze the binding of spirostanol glycosides to the active sites of enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), providing insights into their dual anti-inflammatory activity. nih.govresearchgate.net Other studies have used docking to compare the binding affinity of spirostanols like diosgenin to cancer-related protein kinases such as EGFR and HER2, revealing key hydrogen bond interactions that may be responsible for their potential anticancer effects. mdpi.com Docking has also been employed to screen spirostanols against targets like tubulin to evaluate their potential as chemotherapeutic agents. mdpi.com

Spirostanol Compound/DerivativeProtein TargetKey Finding from DockingCitation
Diosgenin, Monohydroxy spirostanolEGFR, HER2Predicted favorable binding energies and identified key hydrogen bond interactions with residues like LYS753 and MET801 in the active site. mdpi.com
Timosaponin A-III, Timosaponin B-II5-LOX, COX-2Compounds fit well into the protein cavities of both enzymes, supporting their role as dual inhibitors. nih.gov
(25S)-spirosten-1β,3β-diolHER2, TubulinIn silico screening suggested diols have a higher affinity for these targets than related polyhydroxylated spirostanols. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. The goal of QSAR is to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. csit.am

A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors are numerical representations of various physicochemical properties of the molecules. Then, a statistical method, such as multiple linear regression (MLR), is used to create an equation that links the descriptors to the biological activity. researchgate.netnih.gov

The reliability and predictive power of a QSAR model are assessed through rigorous validation procedures, including internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds. csit.amnih.gov Well-validated QSAR models can be valuable tools in predictive research, offering insights into the structural features that are most important for activity and allowing for the virtual screening of large chemical libraries to identify promising new spirostanol derivatives. researchgate.net

QSAR ComponentDescriptionExample/PurposeCitation
Molecular DescriptorsNumerical values that characterize the physical, chemical, or electronic properties of a molecule.Topological, constitutional, quantum-chemical descriptors (e.g., dipole moment, orbital energies). biolscigroup.us
Statistical MethodAlgorithm used to build the mathematical relationship between descriptors and activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). researchgate.netnih.gov
Model ValidationProcess to assess the robustness and predictive ability of the QSAR model.Internal validation (Q²), external validation (R²pred), Y-randomization. csit.amnih.gov
Applicability DomainThe chemical space in which the model is considered reliable for making predictions.Ensures predictions are made only for compounds similar to those in the training set. ceur-ws.org

Advanced Analytical and Bioanalytical Methodologies for Research

Development of High-Resolution Chromatographic Techniques for Spirostan-3,6-diol and Metabolite Profiling in Research Samples.

High-resolution chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the analysis of this compound and its derivatives. These methods offer the necessary resolving power to separate structurally similar spirostanol (B12661974) compounds and their metabolites.

The choice of stationary phase is critical for achieving optimal separation. Reversed-phase columns, such as C18 and T3, are frequently employed for the analysis of steroidal saponins (B1172615) and their aglycones. mdpi.comresearchgate.net For instance, a multi-phase liquid chromatography method combining a reversed-phase T3 column with a normal phase silica (B1680970) column has been successfully used for the comprehensive profiling of spirostanol saponins from plant extracts. mdpi.comresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid to improve peak shape and ionization efficiency. mdpi.comresearchgate.net

The resolution of diastereomers, such as the 25R/S epimers of spirostanol saponins, can be achieved using specialized stationary phases. For example, a C30 stationary phase has demonstrated superior resolution of these epimers compared to a standard C18 column. Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the separation of hydrophilic steroidal saponins, offering higher resolution and shorter analysis times compared to reversed-phase LC. mdpi.com

Table 1: Exemplary Chromatographic Conditions for Spirostanol Analysis

Technique Stationary Phase Mobile Phase Analytes Reference
UPLCWaters ACQUITY UPLC® T3 (2.1 × 100 mm, 1.8 µm)A: H₂O; B: FA-MeOH-ACN (0.1:50:50, v/v/v)Spirostanol saponins mdpi.comresearchgate.net
HPLCC30Methanol-1% Acetic Acid25R/S-spirostanol diastereomers
HPLCC18Methanol/Deionized Water (62/38)Furostanol and spirostanol glycosides researchgate.net
SFCNot specifiedNot specifiedMatrine saponins and ginsenosides mdpi.com

Application of Hyphenated Mass Spectrometry (e.g., LC-MS/MS, GC-MS) for Quantitative and Qualitative Research.

Hyphenated mass spectrometry techniques are indispensable for the sensitive and selective detection of this compound and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of steroidal saponins and sapogenins in biological samples. mdpi.commdpi.com Electrospray ionization (ESI) is a common ionization source, typically operated in positive ion mode for these compounds. mdpi.comresearchgate.net The high resolution and accuracy of modern mass spectrometers, such as Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap analyzers, enable the confident identification of compounds based on their accurate mass and fragmentation patterns. mdpi.comresearchgate.netnih.gov Tandem mass spectrometry (MS/MS) provides structural information by analyzing the fragmentation of precursor ions, which is crucial for identifying the aglycone structure and the sequence of sugar moieties in saponins. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile or semi-volatile compounds. For the analysis of non-volatile sapogenins like this compound, a derivatization step is typically required to increase their volatility. GC-MS has been successfully used to characterize steroidal sapogenins from plant extracts, providing valuable information on their chemical structures based on their mass spectra and retention times. ncsu.edunih.gov The fragmentation patterns observed in GC-MS, such as the characteristic fragment at m/z 139 for spirostanol sapogenins, are highly informative for structural elucidation. ncsu.edu

Table 2: Mass Spectrometry Parameters for Spirostanol Analysis

Technique Ionization Mode Key Findings/Applications Reference
LC-MS/MSESI (+)Identification and structural analysis of spirostanol saponins. mdpi.comnih.gov mdpi.comnih.gov
GC-MSEICharacterization of steroidal sapogenins after hydrolysis. ncsu.edu ncsu.edu
UPLC-Q-TOF-MSESI (+/-)Rapid screening and identification of multiple constituents in herbal extracts. researchgate.netnih.gov researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR)-based Metabolomics and Flux Analysis in Biological Systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. It is a cornerstone for the definitive structure elucidation of novel spirostanol compounds. scielo.brresearchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals, determine the stereochemistry, and establish the connectivity of the entire molecule, including the sugar moieties in saponins. scielo.bripb.pt For instance, the difference in chemical shifts of the geminal protons at C-26 in the ¹H NMR spectrum can be used to determine the 25R or 25S configuration of spirostane-type steroidal sapogenins. researchgate.net

NMR-based metabolomics allows for the simultaneous detection and quantification of a wide range of metabolites in a biological sample, providing a snapshot of the metabolic state. mdpi.com This approach can be applied to plant extracts to identify and quantify the various spirostanols present. While the direct application of metabolic flux analysis to trace the biosynthesis of this compound is a complex endeavor, studies combining metabolomic data with transcriptomic analysis of biosynthetic pathway genes are emerging. escholarship.orgtottori-u.ac.jp Such integrative approaches hold promise for elucidating the metabolic pathways leading to the production of steroidal saponins and for engineering their biosynthesis. researchgate.netmdpi.com The biosynthesis of steroidal saponins originates from the cytosolic mevalonate (B85504) (MVA) pathway, with cholesterol being a key precursor. nih.govnih.gov

Immunoanalytical Techniques and Biosensor Development for Research-Oriented Quantification.

Immunoanalytical techniques, such as immunoassays, offer high sensitivity and specificity for the quantification of target analytes. While specific immunoassays for this compound are not widely reported, the development of such assays for steroidal compounds is well-established. google.com Saponins, in general, have been used as adjuvants in vaccine development due to their ability to stimulate the immune system. sigmaaldrich.com This property is also relevant in the context of developing antibodies for immunoassays.

Biosensors represent a promising avenue for the rapid and on-site detection of spirostanol glycosides. openalex.org For example, a biosensor based on pH-sensitive field-effect transistors with immobilized butyrylcholinesterase has been developed for the detection of steroidal glycoalkaloids. nih.gov Another approach involves the use of surface plasmon resonance (SPR) biosensors to screen for and measure the affinity of ligands, including steroidal glycosides, to specific protein targets. dntb.gov.ua The development of specific biosensors for this compound would require the generation of highly specific recognition elements, such as antibodies or engineered enzymes.

Strategies for Sample Preparation and Matrix Effects Mitigation in Complex Biological Research Matrices.

The accurate quantification of this compound in complex biological matrices like plasma, urine, or plant extracts is often hampered by the presence of interfering substances, leading to matrix effects in LC-MS analysis. mdpi.comresearchgate.net Therefore, effective sample preparation is a critical step to remove these interferences and enrich the analyte of interest. nih.govbioanalysis-zone.comresearchgate.net

Common extraction techniques for steroidal saponins from plant materials include maceration, solvent extraction (e.g., with methanol or ethanol), and more advanced methods like ultrasound-assisted extraction and supercritical fluid extraction. nih.govwellgreenherb.com For biological fluids, protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are frequently employed. acs.org SPE, using sorbents like C18, is particularly effective for cleaning up and concentrating steroids from serum and urine. nih.gov

To compensate for matrix effects, several strategies can be implemented:

Use of Internal Standards: The most effective approach is the use of a stable isotope-labeled internal standard (SIL-IS) for the analyte of interest. Since SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction. mdpi.com

Matrix-Matched Calibration: Calibration curves are prepared in a matrix that is identical to the study samples to mimic the matrix effects.

Two-Dimensional Liquid Chromatography (2D-LC): This technique enhances separation by using two columns with different selectivities, effectively reducing the co-elution of interfering matrix components with the analyte. mdpi.com

Advanced Extraction Techniques: Methods like magnetic bead-based extraction can provide highly selective enrichment of target analytes, thereby reducing matrix complexity. acs.org

Table 3: Common Sample Preparation Techniques and Matrix Effect Mitigation Strategies

Technique/Strategy Principle Application Reference
Solid-Phase Extraction (SPE)Adsorption of analyte onto a solid sorbent, followed by washing and elution.Cleanup and concentration of steroids from biological fluids. nih.gov nih.gov
Two-Dimensional LC (2D-LC)Utilizes two chromatographic columns with different selectivities for enhanced separation.Reduction of matrix effects and increased sensitivity in steroid analysis. mdpi.com mdpi.com
Stable Isotope-Labeled Internal Standard (SIL-IS)An isotopically labeled version of the analyte is added to samples to correct for matrix effects and variability.Gold standard for quantitative LC-MS analysis. mdpi.com mdpi.com
Magnetic Bead ExtractionSelective enrichment of analytes using magnetic particles coated with a specific sorbent.Automated and high-throughput sample preparation for steroid hormones. acs.org acs.org

Ecological and Chemoecological Roles of Spirostan 3,6 Diol

Role in Plant Defense Mechanisms Against Herbivory and Pathogens

Spirostanol (B12661974) saponins (B1172615) are a key component of the chemical defense arsenal (B13267) of many plants against a wide array of herbivores and pathogens. nih.govnih.gov Their amphiphilic nature, consisting of a lipophilic steroidal aglycone and a hydrophilic sugar moiety, allows them to interact with cell membranes, which is a primary mechanism of their defensive action. mdpi.com

Against Herbivory:

Spirostanol saponins have been widely reported to act as feeding deterrents and to have toxic effects on various insects. nih.govnih.govamazonaws.com For instance, certain spirostanol saponins isolated from Allium species have demonstrated insecticidal properties. nih.gov The presence of these compounds in plants can lead to increased mortality, reduced food intake, weight reduction, and developmental retardation in pest insects. amazonaws.com While direct studies on the effects of Spirostan-3,6-diol on herbivores are not extensively documented, its structural similarity to other known defensive spirostanol saponins suggests it may play a similar protective role in the plants that produce it.

Against Pathogens:

The antifungal activity of spirostanol saponins is also well-established. nih.govnih.govichem.md These compounds can disrupt the fungal cell membrane by complexing with sterols, leading to a loss of membrane integrity. nih.gov Several studies have demonstrated the efficacy of spirostanol saponins isolated from various plants against a range of fungal pathogens. nih.govichem.md For example, spirostanol glycosides from Persian leek have shown notable antifungal activity against pathogens such as Penicillium italicum, Aspergillus niger, Trichoderma harzianum, and Botrytis cinerea. nih.gov Polyhydroxylated spirostanol saponins, a category that includes this compound, are known to possess antimicrobial properties. nih.gov

Defensive Activities of Selected Spirostanol Saponins

Spirostanol Saponin (B1150181) (Source Plant)Target OrganismObserved EffectReference
Aginoside (Allium porrum)Leek-moth larvae (Acrolepiopsis assectella)Inhibition of growth and development nih.gov
Persicosides A and B (Persian leek)Penicillium italicum, Aspergillus niger, Trichoderma harzianum, Botrytis cinereaAntifungal activity nih.gov
Various (Solanum hispidum)Fungal speciesAntifungal activity researchgate.net
(25R,S)-5α-spirostan-2α,3β-diol 3-O-β-D-galactopyranoside (Cestrum laevigatum)Candida albicans, Candida krusei, Candida parapsilosisAntimicrobial activity scielo.br

Investigations into Allelopathic Interactions in Plant Communities

Allelopathy refers to the chemical inhibition of one plant by another, due to the release of secondary metabolites into the environment. Saponins, including those of the spirostanol type, have been implicated in allelopathic interactions, which can influence plant community structure and dynamics. ekb.eg

Some studies have shown that saponins isolated from various plants can inhibit the seed germination and seedling growth of neighboring plants. ekb.egresearchgate.net For example, saponins from Trigonella hamosa and Solanum lycopersicum were found to significantly inhibit the seed germination and plumule growth rate of Allium cepa. ekb.eg The proposed mechanism for this inhibition is a decrease in the diffusion rate of oxygen through the seed membranes. ekb.eg

Currently, there is a lack of specific research into the allelopathic potential of this compound. However, given the known allelopathic effects of other saponins, it is plausible that this compound could contribute to the competitive ability of the plants in which it is present.

Allelopathic Effects of Saponins from Various Plant Sources

Saponin Source PlantAffected Plant SpeciesObserved Allelopathic EffectReference
Trigonella hamosaAllium cepaInhibition of seed germination and plumule growth ekb.eg
Solanum lycopersicumAllium cepaInhibition of seed germination and plumule growth ekb.eg
Medicago sativaSecale montanumDecreased plant height, root and biomass dry weight researchgate.net

Contribution to Symbiotic and Host-Pathogen Dynamics in Ecosystems

The interactions between plants and other organisms, such as symbiotic microbes and pathogens, are complex and often mediated by a diverse array of chemical signals. The saponin content in plants can be influenced by and can also influence these interactions. nih.govnih.gov For instance, the production of saponins can be a plant's response to a pathogenic attack. nih.gov

While the role of saponins in plant defense against pathogens is well-documented, their contribution to symbiotic relationships is less understood. It has been noted that saponin content in plants can be related to mutualistic symbioses with rhizobial bacteria and mycorrhizal fungi. nih.gov However, the specific mechanisms and the direct role of individual spirostanol saponins, including this compound, in these intricate dynamics remain an area for future research. There is currently no specific information available that directly links this compound to symbiotic or host-pathogen dynamics.

Ecological Significance in Specific Biodiversity Hotspots and Agroecosystems

The presence and concentration of spirostanol saponins, as part of a plant's chemical profile, can have broader ecological implications, influencing community composition and ecosystem functioning. In biodiversity hotspots, where plant-animal and plant-microbe interactions are particularly complex, these compounds likely play a crucial role in maintaining the delicate balance of these ecosystems.

In agroecosystems, plants containing spirostanol saponins can have both beneficial and detrimental effects. On one hand, their inherent insecticidal and antifungal properties could be harnessed for natural pest management. nih.govamazonaws.com On the other hand, the potential allelopathic effects of these compounds could impact the growth of co-cultivated crops.

Plants from genera known to produce a variety of spirostanol saponins, such as Allium, Dioscorea, and Solanum, are found across diverse ecosystems, from temperate regions to tropical hotspots. nih.govmdpi.comresearchgate.net The specific ecological significance of this compound within these environments has not been a focus of dedicated studies. Further research is needed to elucidate the precise role and importance of this compound in specific ecological contexts.

Future Directions and Emerging Research Avenues

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanistic Studies

The advent of "omics" technologies, including transcriptomics and proteomics, offers an unprecedented opportunity to elucidate the complex mechanisms of action of Spirostan-3,6-diol. frontiersin.orgresearchgate.net By providing a holistic view of the molecular changes within a biological system, these technologies can move research beyond the study of single pathways to a more comprehensive understanding of the compound's effects. frontiersin.orgmdpi.com

Transcriptomics, the large-scale study of gene expression, can reveal which genes are activated or suppressed in response to this compound treatment. mdpi.com This can provide crucial insights into the signaling pathways and cellular processes modulated by the compound. Proteomics, which focuses on the entire set of proteins expressed by an organism, complements this by identifying the actual protein players and their modifications, offering a more direct correlation to cellular function. mdpi.comsyncell.com

The integration of these omics datasets can help to construct detailed regulatory networks, connecting gene expression changes to alterations in protein levels and, ultimately, to the physiological effects of this compound. mdpi.com This integrated approach is essential for a deeper understanding of its biological activities and for identifying novel therapeutic targets. syncell.com

Potential for Biomarker Discovery and Target Validation in Experimental Models

The application of omics technologies in the study of this compound also holds significant promise for biomarker discovery and target validation. By analyzing the molecular profiles of cells or tissues treated with the compound, researchers can identify specific genes, proteins, or metabolites that serve as reliable indicators of its biological activity or therapeutic efficacy.

For instance, in silico studies have already begun to explore the potential of related spirostane compounds as antiviral agents by docking them with key viral proteins. opencovidjournal.com This computational approach, when combined with experimental data, can accelerate the identification and validation of molecular targets. The development of a potential drug can be a lengthy process involving target identification, validation, and various preclinical and clinical trials. opencovidjournal.com

Furthermore, the identification of biomarkers can aid in monitoring the response to treatment in experimental models and, eventually, in clinical settings. This is crucial for optimizing therapeutic strategies and personalizing medicine.

Advancements in Synthetic Biology and Metabolic Engineering for this compound Production

The production of this compound, often found in complex mixtures in its natural sources, can be a significant bottleneck for research and development. researchgate.net Synthetic biology and metabolic engineering offer powerful tools to overcome this challenge by designing and modifying microorganisms to produce the compound in a controlled and scalable manner. sciepublish.commdpi.com

Metabolic engineering focuses on the rational modification of microbial metabolism to enhance the production of desired chemicals. sciepublish.commdpi.com This can involve introducing new biosynthetic pathways, optimizing existing ones, and redirecting metabolic flux towards the target molecule. mdpi.com Synthetic biology complements this by providing a framework for the design and construction of novel biological parts, devices, and systems. nih.gov

By harnessing these technologies, it may be possible to create microbial cell factories that efficiently produce this compound from simple, renewable feedstocks. sciepublish.com This would not only ensure a sustainable and cost-effective supply of the compound but also open up possibilities for producing novel analogs with improved properties. nih.govefbiotechnology.org

Exploration of Novel Bio-orthogonal Chemical Probes

Bio-orthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, provides a powerful toolkit for studying the interactions of this compound in its biological context. mdpi.comeurjchem.com By attaching a "bio-orthogonal handle" to the this compound molecule, researchers can use "click chemistry" reactions to attach fluorescent tags, affinity labels, or other reporter molecules. mdpi.comnobelprize.org

This allows for the visualization of the compound's distribution within cells and tissues, the identification of its binding partners, and the real-time monitoring of its effects on cellular processes. mdpi.com The development of novel bio-orthogonal probes for this compound will be instrumental in dissecting its mechanism of action with high precision and specificity. eurjchem.com These probes can be designed with reactive groups that covalently bind to target enzymes, enabling activity-based protein profiling (ABPP) to identify the specific enzymes that interact with the compound. mdpi.com

Methodological Innovations in this compound Research and Discovery

Continuous innovation in analytical and experimental methodologies is crucial for advancing our understanding of this compound. The development of more sensitive and high-throughput screening methods will accelerate the discovery of new biological activities and therapeutic applications.

Recent advancements in liquid chromatography-mass spectrometry (LC-MS) techniques, for example, have significantly improved the ability to separate and identify complex mixtures of spirostanol (B12661974) saponins (B1172615) from natural sources. researchgate.netresearchgate.net Integrating these advanced separation techniques with sophisticated structural elucidation methods, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be key to characterizing new this compound derivatives and understanding their structure-activity relationships. researchgate.netacs.org

Furthermore, the development of robust and reproducible in vitro and in vivo models will be essential for validating the therapeutic potential of this compound and for translating basic research findings into clinical applications.

Q & A

Q. What experimental methods are recommended for the structural elucidation of Spirostan-3,6-diol?

To confirm the structure of this compound (chlorogenin), researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify functional groups and stereochemistry. For example, the 3β- and 6α-hydroxyl configurations are distinguishable via coupling constants and chemical shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight (e.g., m/z 771 amu for related spirostanol derivatives) and fragmentation patterns indicative of the spirostan skeleton .
  • Thin-Layer Chromatography (TLC) : Use erythrocyte suspension-based TLC to detect saponin derivatives, as described for Shatavarin IV isolation .

Q. How can researchers identify natural sources of this compound, and what extraction protocols are effective?

  • Natural Sources : this compound is primarily found in Agave species (e.g., A. geminiflora, A. parrasana). Taxonomic surveys coupled with phytochemical screening are critical .
  • Extraction Methods :
    • Solvent Extraction : Use methanol or ethanol for polar saponins, followed by partitioning with ethyl acetate to isolate non-glycosylated derivatives.
    • Column Chromatography : Silica gel or reverse-phase columns can separate spirostanols from co-occurring steroidal glycosides .

Q. What analytical techniques are suitable for quantifying this compound in plant matrices?

  • High-Performance Liquid Chromatography (HPLC) : Optimize conditions using a C18 column, UV detection at 205–210 nm, and a mobile phase of acetonitrile/water (e.g., 70:30 v/v) .
  • Validation Parameters : Include linearity (R2^2 > 0.99), precision (%RSD < 2%), and recovery rates (90–110%) to meet pharmacopeial standards .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Contradictions in NMR or MS data often arise from stereochemical variations or impurities. Strategies include:

  • Comparative Analysis : Cross-reference with published spectra of structurally validated compounds (e.g., gitogenin or diosgenin) .
  • X-ray Crystallography : Resolve ambiguous configurations by crystallizing the compound and analyzing diffraction patterns .
  • Isolation of Minor Aglycones : Use preparative TLC or HPLC to isolate trace components that may skew spectral interpretations .

Q. What in vitro or in vivo models are appropriate for studying the bioactivity of this compound?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC/MBC endpoints) .
  • Anti-Inflammatory Models : Use RAW 264.7 macrophages to measure inhibition of NO production or COX-2 expression.
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Q. How can researchers optimize synthetic pathways for this compound derivatives?

  • Stereoselective Synthesis : Use chiral catalysts to introduce 3β- and 6α-hydroxyl groups, leveraging cycloaddition or oxidation-reduction sequences .
  • Biotransformation : Explore microbial fermentation (e.g., Rhizopus spp.) to modify spirostanols into bioactive analogs .

Q. What strategies address low yields in this compound isolation from complex plant matrices?

  • Pressurized Liquid Extraction (PLE) : Enhance efficiency using elevated temperatures and pressures to disrupt plant cell walls .
  • Countercurrent Chromatography (CCC) : Separate closely related spirostanols without irreversible adsorption .

Methodological Guidance

  • Research Design : Align hypotheses with the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure studies .
  • Data Analysis : Use SPSS or R for multivariate statistics (e.g., ANOVA, PCA) to interpret bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.